molecular formula C7H6N2S2 B11909244 2-(Methylthio)thieno[2,3-d]pyrimidine

2-(Methylthio)thieno[2,3-d]pyrimidine

Cat. No.: B11909244
M. Wt: 182.3 g/mol
InChI Key: QPZBKGYEGKFJMG-UHFFFAOYSA-N
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Description

2-(Methylthio)thieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a thieno[2,3-d]pyrimidine core structure with a methylthio substituent at the second position. The unique structural features of this compound contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)thieno[2,3-d]pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of methyl 2-aminothiophene-3-carboxylate with formimidamide, followed by chlorination and nucleophilic substitution . Another approach includes the Gewald reaction, Dieckmann-type cyclization, and Krapcho decarboxylation . These methods yield the desired compound with varying efficiencies and purities.

Industrial Production Methods

Industrial production of this compound may involve optimization of the aforementioned synthetic routes to achieve higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the thieno[2,3-d]pyrimidine core and the methylthio substituent.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the methylthio group to a sulfoxide or sulfone.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to its corresponding thiol derivative.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride or potassium tert-butoxide to introduce various functional groups at the second position.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of this compound .

Comparison with Similar Compounds

2-(Methylthio)thieno[2,3-d]pyrimidine can be compared with other thienopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-methylsulfanylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S2/c1-10-7-8-4-5-2-3-11-6(5)9-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPZBKGYEGKFJMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C2C=CSC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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